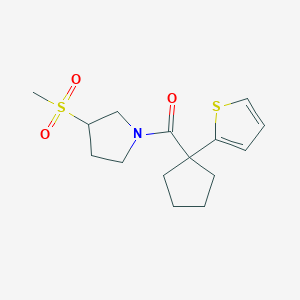
(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C15H21NO3S2 and its molecular weight is 327.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene ring linked to a cyclopentyl group via a methanone moiety. Its molecular formula is C10H13NO3S2 with a molecular weight of 259.3 g/mol. The unique combination of functional groups contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Cyclization of suitable precursors.
- Introduction of the Methylsulfonyl Group : Achieved through sulfonylation reactions using methylsulfonyl chloride.
- Attachment of the Thiophene Ring : Utilizes coupling reactions, often employing palladium-catalyzed methods.
- Formation of the Methanone Group : Accomplished through oxidation reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology:
Anticancer Activity
Studies have shown that derivatives similar to this compound possess anticancer properties. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biological pathways. Its ability to interact with specific enzymes could lead to therapeutic applications in metabolic disorders and other diseases .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds related to this compound:
- Study on Anticancer Properties : A study focused on a similar compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential as an anticancer agent .
- Anti-inflammatory Research : Another study reported that derivatives exhibited reduced levels of pro-inflammatory cytokines in vitro, indicating their potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
The biological activities of this compound can be contrasted with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (3-(Methylsulfonyl)pyrrolidin-1-yl)(furan-2-yl)methanone | Moderate anticancer activity | Furan ring instead of thiophene |
| (3-(Methylsulfonyl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone | Strong anti-inflammatory effects | Benzofuran ring conferring different electronic properties |
Propiedades
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-21(18,19)12-6-9-16(11-12)14(17)15(7-2-3-8-15)13-5-4-10-20-13/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCNCGHGCZKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














